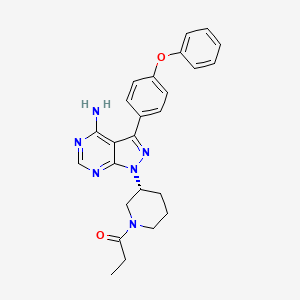

(R)-N-Desacryloyl N-Propionyl Ibrutinib

Descripción general

Descripción

®-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring and the phenoxyphenyl group. The final step involves the addition of the propan-1-one moiety. Each step requires specific reagents and conditions, such as the use of palladium-catalyzed coupling reactions and protection-deprotection strategies to ensure the desired stereochemistry and functional group compatibility .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

Chemical Profile

- Chemical Name : (R)-N-Desacryloyl N-Propionyl Ibrutinib

- CAS Number : 1839099-22-7

- Molecular Formula : C25H26N6O2

- Molecular Weight : 442.51 g/mol

- Purity : >95% (HPLC)

Oncology

This compound is primarily studied for its role in treating hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and other B-cell malignancies.

Case Study Insights :

- A study highlighted that ibrutinib significantly improved response rates and overall survival in treatment-naïve CLL patients, demonstrating its efficacy beyond traditional therapies .

- Research indicated that treatment with ibrutinib restored immune cell function in patients with CLL, suggesting that its derivatives may enhance therapeutic outcomes by modulating the immune landscape .

| Study | Patient Population | Findings |

|---|---|---|

| RESONATE Trial | Treatment-naïve CLL | Superior response rates compared to traditional therapies |

| Immune Cell Modulation Study | CLL Patients | Restoration of T-cell function and normalization of immune cell counts |

Pharmaceutical Development

This compound serves as a pharmaceutical impurity reference standard in the quality control of ibrutinib production. Its characterization is crucial for ensuring the purity and efficacy of commercial products.

| Application | Description |

|---|---|

| Quality Control | Used as a reference standard during the production of ibrutinib to ensure compliance with pharmaceutical regulations . |

Clinical Trials

Several clinical trials are ongoing to evaluate the effectiveness of ibrutinib and its derivatives in various settings:

- Combination Therapies : Trials investigating the effects of combining ibrutinib with other agents like methotrexate or rituximab are underway to determine synergistic effects and improved patient outcomes .

- Long-term Efficacy Studies : Ongoing studies focus on long-term outcomes for patients treated with ibrutinib, including those who were previously excluded from pivotal trials due to specific genetic markers .

Mecanismo De Acción

The mechanism of action of ®-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core is known to bind to certain active sites, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Anilino-3-nitro-: This compound shares a similar pyrazolo[3,4-d]pyrimidine core but differs in its substituents, leading to different biological activities.

2-Amino-3-(4-fluorophenyl)propanoic acid: Another compound with a similar core structure but different functional groups, affecting its reactivity and applications.

Uniqueness

®-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and stereochemistry

Actividad Biológica

(R)-N-Desacryloyl N-Propionyl Ibrutinib is a derivative of ibrutinib, a well-known Bruton's tyrosine kinase (BTK) inhibitor used primarily in the treatment of certain types of blood cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. This article delves into the biological activity of this compound, focusing on its mechanism of action, effects on immune cells, and clinical implications based on recent research findings.

Ibrutinib and its derivatives, including this compound, exert their effects by irreversibly binding to BTK, which is crucial for B-cell receptor signaling. This inhibition leads to:

- Suppression of B-cell proliferation : By blocking BTK, the activation and survival signals for malignant B-cells are disrupted.

- Modulation of immune responses : Ibrutinib has been shown to restore T-cell function and normalize immune cell counts in patients with CLL .

Effects on Immune Cells

Recent studies have highlighted the impact of ibrutinib on various immune cell populations. Notably:

- Restoration of T-cell Function : Ibrutinib treatment has been associated with improved T-cell proliferative capacity and cytokine production in patients with CLL .

- Normalization of Immune Cell Counts : In a study involving 105 patients, ibrutinib was shown to decrease pathologically elevated levels of regulatory T cells and myeloid-derived suppressor cells while preserving naive T cells .

Clinical Outcomes

The efficacy of this compound can be inferred from studies on ibrutinib, which demonstrate significant clinical benefits:

- Response Rates : In front-line therapy for CLL, ibrutinib has shown superior response rates compared to traditional therapies, with overall response rates exceeding 80% in some cohorts .

- Survival Benefits : Long-term follow-up studies indicate sustained survival benefits for patients treated with ibrutinib, reinforcing its role as a cornerstone in CLL management .

Case Studies

-

Combination Therapy with Nivolumab :

- A study assessed the safety and efficacy of combining ibrutinib with nivolumab in patients with relapsed or refractory B-cell malignancies. The combination yielded an overall response rate of 61% in high-risk CLL patients .

- Adverse events included diarrhea and neutropenia, but the combination was generally well-tolerated.

- Front-line Treatment Outcomes :

Data Tables

| Study | Population | Treatment | Response Rate | Comments |

|---|---|---|---|---|

| RESONATE Study | Treatment-naïve CLL | Ibrutinib | >80% | Superior to traditional therapies |

| Combination Study | Relapsed B-cell malignancies | Ibrutinib + Nivolumab | 61% | Promising results; manageable toxicity |

| Immune Cell Study | CLL Patients | Ibrutinib | N/A | Restored T-cell function; normalized immune profiles |

Propiedades

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h3-5,8-13,16,18H,2,6-7,14-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGRQCNRPWIQJN-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.